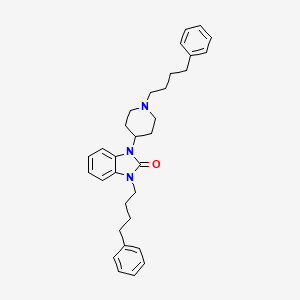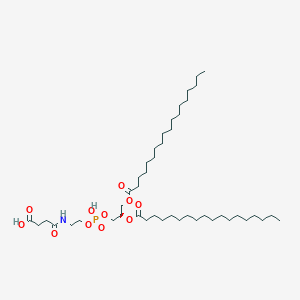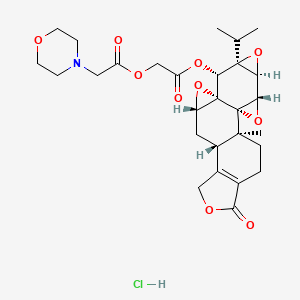
Cav 3.2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cav 3.2 inhibitor 1 is a compound that specifically targets T-type calcium channels, particularly the Cav3.2 subtype. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and hormone release. This compound has shown potential in treating conditions such as pain and epilepsy by modulating these channels .
Preparation Methods
The synthesis of Cav 3.2 inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require precise control of reaction parameters to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
Cav 3.2 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cav 3.2 inhibitor 1 has numerous applications in scientific research, including:
Chemistry: Used as a tool to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav3.2 channels in various physiological processes.
Medicine: Potential therapeutic agent for treating pain, epilepsy, and other neurological disorders.
Industry: Used in the development of new drugs targeting T-type calcium channels .
Mechanism of Action
Cav 3.2 inhibitor 1 exerts its effects by selectively binding to the Cav3.2 subtype of T-type calcium channels. This binding inhibits the flow of calcium ions through the channel, thereby modulating neuronal excitability and reducing pain and epileptic activity. The molecular targets include the Cav3.2 channels themselves, and the pathways involved are related to calcium ion signaling .
Comparison with Similar Compounds
Cav 3.2 inhibitor 1 is unique in its high selectivity for the Cav3.2 subtype compared to other T-type calcium channel inhibitors. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with broader specificity.
TTA-A2: Selective for T-type channels but less specific for Cav3.2.
ML218: Shows selectivity for T-type channels but with different binding properties.
ACT-709478: Another selective T-type calcium channel inhibitor with unique binding characteristics
This compound stands out due to its enhanced selectivity and potential therapeutic applications, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C32H39N3O |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
1-(4-phenylbutyl)-3-[1-(4-phenylbutyl)piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H39N3O/c36-32-34(24-12-10-18-28-15-5-2-6-16-28)30-19-7-8-20-31(30)35(32)29-21-25-33(26-22-29)23-11-9-17-27-13-3-1-4-14-27/h1-8,13-16,19-20,29H,9-12,17-18,21-26H2 |
InChI Key |
QNIGCUVOZSBJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)CCCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)



![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)





